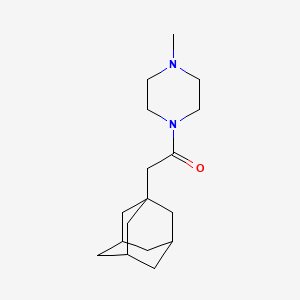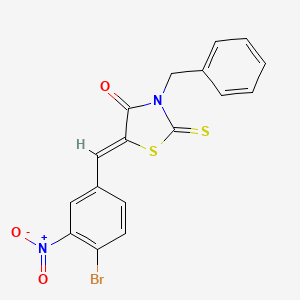![molecular formula C20H22ClN3O3 B5218009 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, also known as Compound A, is a synthetic small molecule that has been widely used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A is not fully understood, but it is believed to involve the inhibition of the transcription factor NF-κB, which plays a critical role in inflammation and cancer. By inhibiting NF-κB, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A may be able to block the expression of genes involved in inflammation and cancer, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and metabolic effects. For example, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory effects. In addition, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its anti-cancer effects. Finally, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to improve glucose metabolism and insulin sensitivity in obese mice, leading to its metabolic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A is its wide range of biological effects, making it a valuable tool for studying various biological processes. In addition, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A is relatively easy to synthesize and can be obtained in large quantities, making it readily available for scientific research. However, one of the limitations of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A is its potential toxicity, as it has been shown to induce liver damage in mice at high doses. Therefore, caution should be exercised when using 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A in lab experiments.
Future Directions
There are several future directions for the study of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A. One direction is to further investigate its anti-cancer effects, particularly in other types of cancer such as breast cancer and lung cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to determine the safety and efficacy of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A in humans, which could lead to its development as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-methyl-4-aminophenol. The resulting amide is then reacted with N-(4-morpholinyl)acetyl chloride to produce 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A.
Scientific Research Applications
4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been used in a variety of scientific research applications, including cancer research, inflammation research, and metabolic disease research. For example, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to inhibit the growth of human prostate cancer cells in vitro and in vivo, making it a potential therapeutic agent for prostate cancer. In addition, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, 4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide A has been shown to improve glucose metabolism and insulin sensitivity in obese mice, making it a potential treatment for metabolic diseases such as type 2 diabetes.
properties
IUPAC Name |
4-chloro-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-12-17(22-20(26)15-2-4-16(21)5-3-15)6-7-18(14)23-19(25)13-24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZHETUZFYOISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)

![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
